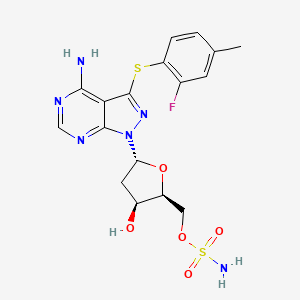
Atg7-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atg7-IN-1 ist ein selektiver Inhibitor des Autophagie-assoziierten Proteins 7 (ATG7) mit einem IC50-Wert von 62 nM . ATG7 ist ein essentielles Enzym, das am Autophagieprozess beteiligt ist, der für die zelluläre Homöostase und den Abbau beschädigter Organellen und Proteine entscheidend ist . Die Hemmung von ATG7 durch this compound hat signifikante Auswirkungen auf verschiedene biologische Prozesse und Krankheiten, insbesondere in der Krebsforschung .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Herstellung von Pyrazolopyrimidin-Sulfamaten . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolopyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung dieser Syntheseschritte beinhalten, wobei gleichzeitig die Konsistenz und Qualität des Produkts gewährleistet werden.
Vorbereitungsmethoden
The synthesis of Atg7-IN-1 involves the preparation of pyrazolopyrimidine sulfamates . The synthetic route typically includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic steps while ensuring the consistency and quality of the product.
Analyse Chemischer Reaktionen
Atg7-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile die Abgangsgruppen im Molekül ersetzen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel, kontrollierte Temperaturen und Katalysatoren zur Erhöhung der Reaktionsraten. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab.
Wissenschaftliche Forschungsanwendungen
Atg7-IN-1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wurde gezeigt, dass es antitumorale Immunantworten verstärkt und die Wirksamkeit der Immuncheckpoint-Blockade bei kolorektalem Karzinom verbessert.
Neurowissenschaften: This compound spielt eine Rolle bei der Regulation der Neurogenese und könnte in der regenerativen Medizin eingesetzt werden.
Entzündung: Es reduziert Entzündungen in Makrophagen durch den Abbau von Immunoproteasom-Untereinheiten.
Stoffwechselerkrankungen: This compound ist an der Adipogenese beteiligt und könnte in der Adipositasforschung relevant sein.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von ATG7 hemmt, einem Enzym, das für den Autophagieprozess entscheidend ist . Die Hemmung von ATG7 führt zur Anhäufung beschädigter Organellen und Proteine, was die zelluläre Homöostase stört. Diese Hemmung beeinflusst auch verschiedene Signalwege, darunter den Reaktiven Sauerstoffspezies (ROS)/NF-κB-Signalweg, der an Immunantworten und Entzündungen beteiligt ist . Darüber hinaus kann die ATG7-Hemmung die Cholesterinanreicherung und die Antigenpräsentation modulieren und so antitumorale Immunantworten verstärken .
Wirkmechanismus
Atg7-IN-1 exerts its effects by inhibiting the activity of ATG7, an enzyme crucial for the autophagy process . The inhibition of ATG7 leads to the accumulation of damaged organelles and proteins, disrupting cellular homeostasis. This inhibition also affects various signaling pathways, including the reactive oxygen species (ROS)/NF-κB pathway, which is involved in immune responses and inflammation . Additionally, ATG7 inhibition can modulate cholesterol accumulation and antigen presentation, enhancing anti-tumor immune responses .
Vergleich Mit ähnlichen Verbindungen
Atg7-IN-1 ist aufgrund seiner hohen Selektivität und Potenz als ATG7-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:
Resveratrol: Ein Antioxidans, das auch die Autophagie und die mitochondriale Biogenese beeinflusst.
Alternative Autophagie-Inhibitoren: Verbindungen, die die Autophagie durch Mechanismen hemmen, die unabhängig von ATG7 sind.
Diese Verbindungen teilen einige funktionelle Ähnlichkeiten mit this compound, unterscheiden sich aber in ihren spezifischen Zielen und Wirkmechanismen.
Eigenschaften
Molekularformel |
C17H19FN6O5S2 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
[(2S,3S,5R)-5-[4-amino-3-(2-fluoro-4-methylphenyl)sulfanylpyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1 |
InChI-Schlüssel |
GRYCCRMITKNCNZ-GMXVVIOVSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)[C@H]4C[C@@H]([C@@H](O4)COS(=O)(=O)N)O)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



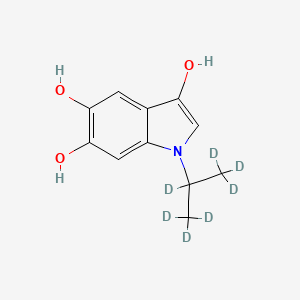
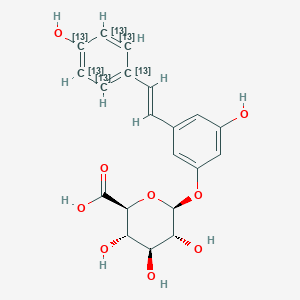
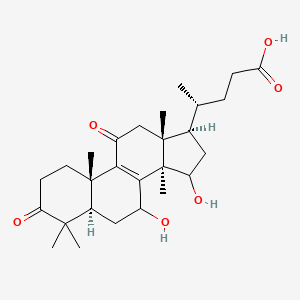
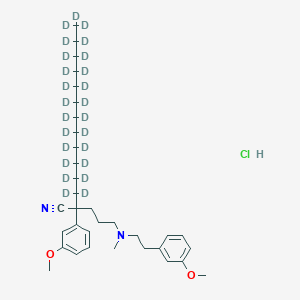
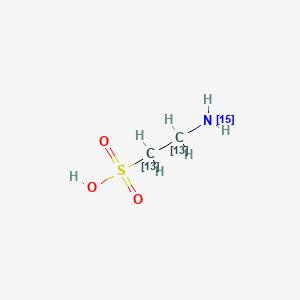
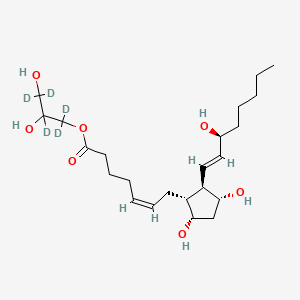
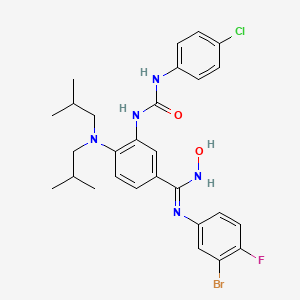
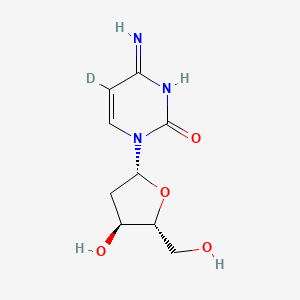
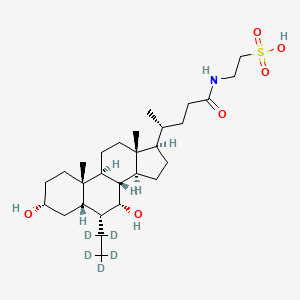
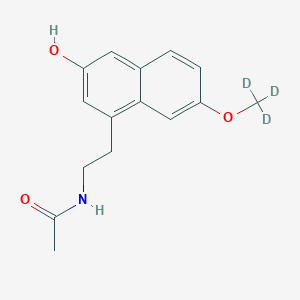
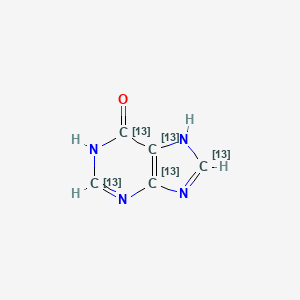
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)

